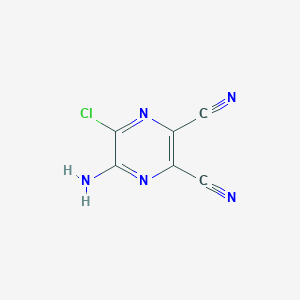

5-Amino-6-chloro-2,3-dicyanopyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-6-chloropyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN5/c7-5-6(10)12-4(2-9)3(1-8)11-5/h(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKQWBZSAPRZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345062 | |

| Record name | 5-Amino-6-chloro-2,3-dicyanopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56413-96-8 | |

| Record name | 5-Amino-6-chloro-2,3-pyrazinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56413-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-chloro-2,3-dicyanopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-chloro-2,3-dicyanopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine: A Versatile Heterocyclic Building Block in Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

5-Amino-6-chloro-2,3-dicyanopyrazine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in both materials science and medicinal chemistry. Its unique arrangement of reactive functional groups—an amino group, a chloro substituent, and two cyano groups—on a pyrazine core makes it a versatile precursor for the synthesis of a diverse array of complex molecules. The pyrazine ring system itself is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its potential in the development of novel therapeutics.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in research and development.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 56413-96-8 | [3][4] |

| Molecular Formula | C₆H₂ClN₅ | [3][4] |

| Molecular Weight | 179.57 g/mol | [3][4] |

| IUPAC Name | 5-amino-6-chloropyrazine-2,3-dicarbonitrile | [3] |

| Appearance | Light yellow to brown powder or crystals | [5] |

| Melting Point | 208 °C | [4] |

| Solubility | Soluble in methanol | [4] |

Spectroscopic Profile

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing a broad singlet for the two protons of the amino group (–NH₂). The exact chemical shift of this peak would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be more complex, with distinct signals anticipated for each of the six carbon atoms in the molecule. The two cyano carbons (–CN) would appear in the downfield region (typically 115-125 ppm). The four carbons of the pyrazine ring would have chemical shifts influenced by the different substituents (amino, chloro, and cyano groups).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. Strong, sharp peaks corresponding to the C≡N stretching of the dicyano groups would be expected around 2230-2240 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. Other characteristic peaks would include C=N and C=C stretching vibrations of the pyrazine ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be expected, which is a characteristic signature for monochlorinated compounds.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a building block.

Synthetic Pathway

The most plausible and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The likely precursor for this synthesis is 5,6-dichloro-2,3-dicyanopyrazine .[9] The reaction proceeds by the selective displacement of one of the chloro groups by an amino group, typically by treatment with ammonia.[10] The electron-withdrawing nature of the two cyano groups activates the pyrazine ring towards nucleophilic attack, facilitating this substitution.

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: A Generalized Approach

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve 5,6-dichloro-2,3-dicyanopyrazine in a suitable polar, aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

-

Addition of Ammonia: Introduce a source of ammonia into the reaction mixture. This can be in the form of aqueous ammonia, a solution of ammonia in an organic solvent, or by bubbling ammonia gas through the solution. The reaction is typically carried out at or below room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

-

Workup and Isolation: Upon completion, the reaction mixture is typically quenched with water. The product can then be extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Potential for Derivatization

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.

-

The Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. This is the most common reaction pathway for derivatization.[13]

-

The Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or used as a handle for the construction of fused heterocyclic rings.

-

The Dicyano Groups: The cyano groups can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. They also play a crucial role in activating the pyrazine ring.

Figure 2: Key reaction pathways for the derivatization of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound serves as a key starting material for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors.

A Precursor to Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazine ring is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase active site.

While a specific, marketed drug directly synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of Janus Kinase (JAK) inhibitors.[1] The JAK-STAT signaling pathway is a crucial pathway for a number of cytokines and growth factors, and its inhibition has proven to be a successful therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[14]

For instance, the core structure of Tofacitinib, a well-known JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core, which can be conceptually derived from a highly substituted pyrimidine or pyrazine precursor.[3][4] The functional group handles on this compound provide the necessary reactivity to construct such complex heterocyclic systems.

Figure 3: The JAK-STAT signaling pathway and the potential point of intervention for inhibitors derived from pyrazine scaffolds.

Synthesis of Fused Heterocyclic Systems

The reactivity of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. For example, condensation reactions with 1,2-dicarbonyl compounds can lead to the formation of pteridines, another important class of heterocyclic compounds with diverse biological activities.[15] Similarly, intramolecular cyclization or reactions with other bifunctional reagents can be employed to construct novel polycyclic scaffolds for drug discovery programs.

Safety and Handling

This compound is classified as a toxic substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[5]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion and Future Outlook

This compound is a potent and versatile chemical intermediate with significant potential in both academic research and industrial applications. Its rich functionality allows for the synthesis of a wide range of complex molecules, making it a valuable tool for medicinal chemists in the quest for novel therapeutics. While its direct application in a marketed drug is not yet widely publicized, its structural features are highly relevant to the development of next-generation kinase inhibitors and other bioactive compounds. Further exploration of the reactivity of this compound and its derivatives is likely to open up new avenues in drug discovery and materials science. As synthetic methodologies continue to advance, the strategic use of such highly functionalized building blocks will be instrumental in the efficient construction of molecules with desired properties and functions.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

- Al-Azmi, A., et al. (2022). Construction of 5-(Alkylamino)

- El-Shafei, A. K., et al. (1994). Synthesis and Reactions of Some Pyrazine Derivatives.

-

Wikipedia. (2023). Janus kinase inhibitor. Retrieved from [Link]

- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.

- Rigby, J. M., et al. (n.d.). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. University of East Anglia.

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[3][6][16]Thiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses.

- Norman, P. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 57(15), 6247-6266.

- Zhang, J.-Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 258, 115848.

-

ResearchGate. (n.d.). a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK.... Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones.... Retrieved from [Link]

- Gande, V. G., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(18), 5738–5742.

- Donald, D. S. (1975). U.S. Patent No. 3,879,394. Washington, DC: U.S.

- The Organic Chemistry Tutor. (2017, January 14).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube.

- Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University.

- Chambers, R. D., et al. (2008). Concerted Nucleophilic Aromatic Substitution Reactions.

- Synform. (2022, December 24).

-

Alfa Aesar. (n.d.). This compound. Retrieved from [Link]

- Murashevych, B., et al. (2019). Synthesis of amidrazones by the reaction between quinone arenalazines and ammonia. Russian Journal of Organic Chemistry, 55(1), 116-121.

- Al-Zaydi, K. M. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6537-6548.

Sources

- 1. rsc.org [rsc.org]

- 2. US20130060026A1 - Processes and intermediates for making a jak inhibitor - Google Patents [patents.google.com]

- 3. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation [mdpi.com]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. US3879394A - 2,3-Dichloro-5,6-dicyanopyrazine and derivatives - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Processes for preparing JAK inhibitors and related intermediate compounds - Patent US-8410265-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. research.unl.pt [research.unl.pt]

A Comprehensive Technical Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of 5-Amino-6-chloro-2,3-dicyanopyrazine (CAS Number: 56413-96-8), a pivotal heterocyclic intermediate. This document moves beyond a simple recitation of facts to deliver a cohesive narrative grounded in established chemical principles and field-proven insights. We will delve into its synthesis, molecular architecture, reactivity, and its burgeoning potential in medicinal chemistry and materials science, equipping researchers with the knowledge to effectively harness this compound's synthetic versatility.

Molecular Overview and Physicochemical Properties

This compound is a highly functionalized pyrazine derivative. The pyrazine core, an electron-deficient aromatic system, is rendered even more electrophilic by the presence of two cyano (-C≡N) groups and a chloro (-Cl) substituent. This inherent electronic character is the primary determinant of its reactivity. The amino (-NH₂) group, conversely, acts as an electron-donating group, modulating the overall electronic profile of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56413-96-8 | [1] |

| Molecular Formula | C₆H₂ClN₅ | [1] |

| Molecular Weight | 179.57 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 208 °C | [1] |

| Solubility | Soluble in polar organic solvents such as methanol. | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Topological Polar Surface Area | 99.4 Ų | [1] |

Synthesis of the Pyrazine Core: A Mechanistic Approach

Conceptual Synthetic Workflow

The synthesis hinges on the construction of the pyrazine ring through condensation, followed by chlorination and amination. A plausible and efficient route involves the reaction of a suitable precursor with ammonia.

Caption: Proposed synthetic route to the target compound.

Protocol: Synthesis of this compound

This protocol is an adapted procedure based on established methodologies for analogous pyrazine systems. Researchers should consider this a starting point for optimization.

Step 1: Synthesis of 5,6-Dichloro-2,3-pyrazinedicarbonitrile (Precursor)

The synthesis of the precursor, 5,6-Dichloro-2,3-pyrazinedicarbonitrile, can be achieved through various methods, often starting from diaminomaleonitrile and oxalyl chloride or a related two-carbon electrophile, followed by chlorination.

Step 2: Amination of 5,6-Dichloro-2,3-pyrazinedicarbonitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 5,6-Dichloro-2,3-pyrazinedicarbonitrile (1 equivalent) in a suitable anhydrous solvent such as dioxane or THF.

-

Addition of Amine: Add a solution of ammonia in the chosen solvent (e.g., a saturated solution of ammonia in dioxane or a solution of ammonium hydroxide) (2-3 equivalents) dropwise to the stirred solution at room temperature. The use of excess ammonia is to drive the reaction towards monosubstitution and to neutralize the HCl byproduct.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically stirred at room temperature or gently heated (40-60 °C) to facilitate the substitution.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting crude solid is then taken up in water and the solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and a non-polar solvent like hexane to remove any unreacted starting material and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Spectroscopic Characterization

Authentic spectroscopic data for this compound is not widely published. The following table provides expected spectroscopic characteristics based on the analysis of structurally similar N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles[3]. These values serve as a reliable guide for the characterization of the title compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR (in DMSO-d₆) | A broad singlet corresponding to the two protons of the primary amino group (NH₂) is expected in the range of δ 7.0-8.0 ppm. The exact chemical shift will be dependent on solvent and concentration. |

| ¹³C NMR (in DMSO-d₆) | Four distinct signals for the pyrazine ring carbons are expected. The carbons bearing the cyano groups would appear in the range of δ 115-120 ppm. The carbons attached to the amino and chloro groups would be further downfield, likely in the range of δ 140-160 ppm. |

| Infrared (IR) Spectroscopy (ATR) | - N-H stretching of the primary amine: two bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).- C≡N stretching of the nitrile groups: a sharp, strong absorption band around 2220-2240 cm⁻¹.- C=N and C=C stretching of the pyrazine ring: multiple bands in the 1400-1600 cm⁻¹ region.- C-Cl stretching: in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z ≈ 179.5, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). |

Chemical Reactivity: A Tale of Three Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups: the chloro substituent, the amino group, and the dicyano moieties.

Caption: Reactivity map of the key functional groups.

The Chloro Group: A Gateway for Nucleophilic Aromatic Substitution (SNAr)

The chloro atom is highly activated towards nucleophilic displacement due to the strong electron-withdrawing nature of the adjacent cyano groups and the pyrazine ring nitrogens. This makes it an excellent leaving group in SNAr reactions.

-

Amination: As demonstrated in the synthesis of related compounds, the chloro group can be readily displaced by primary and secondary amines, including anilines and alkylamines, to generate a diverse library of substituted aminopyrazines. These reactions are often carried out in polar solvents and may be facilitated by a non-nucleophilic base to scavenge the generated HCl[3].

-

Alkoxylation and Thiolation: Similarly, alkoxides and thiolates are effective nucleophiles for the displacement of the chloro group, leading to the formation of the corresponding ethers and thioethers.

The Amino Group: A Handle for Derivatization

The primary amino group offers a wealth of opportunities for further functionalization.

-

Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, hydroxyl, and hydrogen.

-

Acylation and Sulfonylation: The amino group can be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions can be used to introduce a wide range of functionalities and to modulate the electronic and steric properties of the molecule.

The Dicyano Groups: Versatile Precursors

The two nitrile groups are valuable functional handles for a variety of transformations.

-

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to the corresponding amides or carboxylic acids, providing access to another class of pyrazine derivatives.

-

Cyclization Reactions: The dicyano moiety is a classic precursor for the formation of fused heterocyclic systems. For example, it can react with suitable reagents to form phthalocyanine-like macrocycles, which have important applications in materials science as dyes and pigments[4].

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of this compound make it an attractive scaffold for the development of novel therapeutic agents and functional materials.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The aminopyrazine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The amino and chloro groups provide vectors for the introduction of substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. While direct applications of the title compound are not extensively documented, the closely related aminopyrazine scaffolds have been successfully employed in the development of inhibitors for a range of kinases implicated in cancer and inflammatory diseases.

Materials Science: A Building Block for Functional Dyes and Pigments

As mentioned previously, the dicyanopyrazine unit is a key precursor for the synthesis of phthalocyanines and other macrocyclic pigments[4]. The introduction of amino and chloro substituents allows for the fine-tuning of the electronic properties of the resulting macrocycles, which in turn influences their color, solubility, and photophysical properties. These materials have applications as industrial colorants, in optical data storage, and as photosensitizers in photodynamic therapy.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from moisture and light.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in both medicinal chemistry and materials science. Its electron-deficient pyrazine core, coupled with the strategic placement of reactive functional groups, provides a powerful platform for the synthesis of complex molecular architectures. While its full potential is still being explored, the foundational knowledge of its synthesis, reactivity, and the applications of related structures provides a clear roadmap for its future utilization in the development of novel therapeutics and advanced materials. This guide serves as a comprehensive resource to empower researchers in their endeavors with this promising heterocyclic compound.

References

-

Jandourek, O., Dolezal, M., Paterova, P., Kubicek, V., Pesko, M., Kunes, J., Coffey, A., Guo, J., & Kralova, K. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 651–671. [Link]

-

Asubio Pharma Co., Ltd. (n.d.). 5−アミノ−6−クロロ−2,3−ジシアノピラジン 購入 (CAS 56413...). Retrieved January 16, 2026, from [Link]

-

Al-Ghamdi, S. A. M., Hagar, M., & El-Gazzar, A. B. A. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8278. [Link]

-

Rigby, J. M., Chantry, A., Hemmings, A. M., Richards, C. J., Stephenson, G. R., & Storr, T. E. (2023). An improved synthesis of 2,3-diamino-5,6-dichloropyrazine: A useful heterocyclic scaffold. Synthesis, 55(01), 123-128. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. [Link]

-

ChemSrc. (n.d.). CAS#:56413-96-8 | 5-Amino-6-chloro-2,3-pyrazinedicarbonitrile. Retrieved January 16, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

5-Amino-6-chloro-2,3-dicyanopyrazine is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in the synthesis of advanced materials and complex organic molecules. Its unique electronic properties, stemming from the electron-withdrawing cyano groups and the electron-donating amino group on the pyrazine core, make it a valuable precursor for a range of applications, from high-performance pigments and dyes to novel pharmaceutical intermediates. This guide provides a comprehensive overview of its physical and chemical properties, a detailed look into its synthesis and characterization, and an exploration of its current and potential applications in science and industry.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to brown powder or crystalline solid.[1][2] Its core physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClN₅ | [3][4] |

| Molecular Weight | 179.57 g/mol | [3] |

| Melting Point | 206-210 °C | [1][2] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Solubility | Soluble in Methanol | [2] |

| CAS Number | 56413-96-8 | [1][3] |

Synthesis and Purification

The synthesis of this compound is conceptually based on the nucleophilic aromatic substitution (SNAr) of a more halogenated precursor. A plausible and efficient synthetic route starts from the readily available 2,3-dichloro-5,6-dicyanopyrazine. The rationale behind this approach is the sequential and controlled displacement of the chlorine atoms by nucleophiles. The first substitution with ammonia (or an ammonia equivalent) is generally regioselective due to the electronic effects of the cyano groups.

Proposed Synthetic Protocol:

A detailed experimental protocol for the synthesis of this compound can be adapted from established procedures for similar nucleophilic substitutions on chlorinated pyrazines.[4]

Step 1: Reaction Setup

-

In a well-ventilated fume hood, a solution of 2,3-dichloro-5,6-dicyanopyrazine in a suitable aprotic solvent (e.g., tetrahydrofuran or dioxane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled in an ice bath to 0-5 °C.

Step 2: Nucleophilic Addition

-

A solution of ammonia in the same solvent, or aqueous ammonium hydroxide, is added dropwise to the stirred solution of the starting material. The molar ratio should be carefully controlled to favor monosubstitution.

-

The reaction mixture is allowed to slowly warm to room temperature and is then gently heated to reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then treated with water to precipitate the crude product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.

Purification:

Recrystallization is a common and effective method for the purification of this compound. Given its solubility profile, methanol is a suitable solvent for this purpose.[2] The crude solid is dissolved in a minimal amount of hot methanol, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration and dried.

Spectral Characterization

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to be relatively simple, showing a broad singlet in the aromatic region corresponding to the two protons of the amino group. The chemical shift of this peak would likely be in the range of δ 6.0-8.0 ppm, with the exact position influenced by the solvent and concentration.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will be more complex and informative. The key expected signals are:

-

Two distinct signals for the cyano carbons (C≡N), likely in the range of δ 110-120 ppm.

-

Four signals for the pyrazine ring carbons, with their chemical shifts influenced by the attached substituents (amino, chloro, and cyano groups). The carbon bearing the amino group would be the most upfield, while the carbon attached to the chlorine atom would be further downfield.

Predicted Infrared (IR) Spectrum:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

N-H stretching: Two distinct sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C≡N stretching: A strong, sharp absorption band around 2220-2240 cm⁻¹ for the nitrile groups.

-

C=N and C=C stretching: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazine ring.

-

C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the reactive chlorine atom, which is susceptible to nucleophilic aromatic substitution. The electron-deficient nature of the pyrazine ring, further enhanced by the two cyano groups, facilitates the displacement of the chloride ion by a variety of nucleophiles.

Caption: Reactivity of this compound.

This reactivity makes it an excellent precursor for creating a library of substituted dicyanopyrazine derivatives with tailored properties.

Key Applications:

-

Functional Dyes and Pigments: The dicyanopyrazine core is a known chromophore. By introducing different substituents through the displacement of the chlorine atom, the electronic and optical properties can be fine-tuned to create dyes with specific absorption and emission characteristics. These are of interest in areas such as organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells.[5]

-

Aza-Phthalocyanine Precursors: Dicyanopyrazines are key building blocks for the synthesis of aza-substituted phthalocyanines. These macrocyclic compounds have applications in catalysis, chemical sensors, and photodynamic therapy. The presence of the amino group in this compound can be used to modulate the electronic properties and solubility of the resulting phthalocyanine analogues.

-

Pharmaceutical and Agrochemical Synthesis: The pyrazine ring is a common scaffold in many biologically active molecules. The ability to introduce various functional groups onto the this compound core makes it a valuable intermediate in the discovery and development of new therapeutic agents and agrochemicals.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in materials science and medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it a reliable building block for the synthesis of a wide range of functional molecules. As research into novel organic materials and pharmaceuticals continues to expand, the importance of such highly functionalized heterocyclic compounds is set to grow.

References

-

Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. National Institutes of Health. [Link]

- US3879394A - 2,3-Dichloro-5,6-dicyanopyrazine and derivatives.

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3879394A - 2,3-Dichloro-5,6-dicyanopyrazine and derivatives - Google Patents [patents.google.com]

- 5. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrazine Core

In the landscape of medicinal chemistry, the pyrazine ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds and approved drugs.[1] Its unique electronic properties, characterized by two nitrogen atoms in a 1,4-para arrangement within a six-membered aromatic ring, confer upon it the ability to engage in a variety of non-covalent interactions with biological targets. This, coupled with its metabolic stability, makes it a cornerstone in the design of novel therapeutics. This guide focuses on a particularly valuable derivative: 5-Amino-6-chloro-2,3-dicyanopyrazine. The strategic placement of an amino group, a chloro atom, and two cyano moieties on this core creates a highly versatile and reactive building block, ripe for elaboration into complex molecular architectures with significant therapeutic potential.

Molecular Structure and Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for this compound is 5-amino-6-chloropyrazine-2,3-dicarbonitrile .[2] Its structure is characterized by a central pyrazine ring substituted with an amino group at position 5, a chlorine atom at position 6, and two nitrile (cyano) groups at positions 2 and 3.

Figure 1: Chemical structure of 5-amino-6-chloropyrazine-2,3-dicarbonitrile.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 56413-96-8 | [2] |

| Molecular Formula | C₆H₂ClN₅ | [2] |

| Molecular Weight | 179.57 g/mol | [2] |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | ~208 °C | |

| Solubility | Soluble in methanol | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility of this compound is a key factor in its widespread use as a building block. The presence of multiple functional groups also imparts a rich and versatile reactivity profile.

Proposed Synthetic Pathway

Figure 2: Conceptual workflow for the synthesis of this compound.

Key Experimental Protocol: One-Pot Synthesis of a Related Scaffold

The following protocol, adapted from the synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, provides a strong template for the synthesis of the target molecule and its derivatives.[3]

Materials:

-

Substituted carbonyl chloride (1.0 mmol)

-

Alkyl isocyanide (1.0 mmol)

-

Diaminomaleonitrile (DAMN) (1.0 mmol)

-

Dry tetrahydrofuran (THF) (10 mL)

-

Appropriate reaction vessel (e.g., two-necked round-bottom flask)

-

Standard work-up and purification equipment (filtration apparatus, rotary evaporator, chromatography columns)

Procedure:

-

To a dry 50 mL two-necked round-bottom flask, add the substituted aryl carbonyl chloride (1.0 mmol) and the corresponding alkyl isocyanide (1.0 mmol).

-

Heat the mixture at 60 °C for 1 hour. For more reactive isocyanides like tert-butyl isocyanide, the reaction can be stirred at 25-30 °C for 25-30 minutes.

-

Add dry tetrahydrofuran (10 mL) and diaminomaleonitrile (DAMN) (1.0 mmol) to the reaction mixture.

-

Stir the resulting mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, collect the solid product by filtration.

-

The crude product can be further purified by crystallization or column chromatography.

Chemical Reactivity: The Trifecta of Functionality

The chemical behavior of this compound is dominated by the interplay of its three key functional groups:

-

The Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine ring and the two cyano groups activates the chlorine atom, making it an excellent leaving group. This allows for the facile introduction of a wide variety of substituents, including amines, alcohols, and thiols. This reactivity is exemplified in the synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles via aminodehalogenation.[4]

-

The Amino Group: The amino group is a versatile handle for further functionalization. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems.

-

The Dicyano Groups: The two nitrile groups are relatively stable but can participate in cyclization reactions to form fused ring systems. They are also strong electron-withdrawing groups that influence the reactivity of the pyrazine core.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The unique structural and electronic features of this compound make it a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.

The Rationale: Targeting the Kinome

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[5] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyrazine scaffold is frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.

A Building Block for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are essential for cytokine signaling.[7] Inhibitors of the JAK/STAT pathway have shown significant therapeutic benefit in the treatment of autoimmune diseases and certain cancers.[8] The 5-amino-6-chloropyrazine-2,3-dicarbonitrile scaffold provides an excellent starting point for the synthesis of JAK inhibitors. The chloro group can be displaced by a nucleophile to introduce a side chain that occupies the hydrophobic pocket of the ATP-binding site, while the amino and cyano groups can be modified to optimize potency and selectivity.

Figure 3: The role of this compound as a scaffold in the development of JAK kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Studies on related aminopyridine-dicarbonitrile and pyrazine derivatives have provided valuable insights into their structure-activity relationships.[9][10] Key findings include:

-

Substitution at the 6-position: The nature of the substituent introduced via SNAr at the chloro position is critical for determining potency and selectivity. Bulky, hydrophobic groups often enhance binding affinity by occupying a hydrophobic pocket in the kinase active site.

-

The Amino Group: The amino group at the 5-position is often involved in crucial hydrogen bonding interactions with the kinase hinge region.

-

The Dicyano Groups: The electron-withdrawing nature of the cyano groups can modulate the pKa of the pyrazine nitrogens and the amino group, thereby influencing binding interactions and pharmacokinetic properties.

Future Directions and Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of a new generation of targeted therapies. The continued exploration of its reactivity and its application in the synthesis of inhibitors for a wider range of kinases and other therapeutic targets will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. This in-depth guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this privileged scaffold in their quest for innovative medicines.

References

-

Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 2007. [Link]

-

Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 2022. [Link]

-

5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 2012. [Link]

-

N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 2014. [Link]

-

QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 2021. [Link]

-

Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 2010. [Link]

-

p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 2006. [Link]

-

JAK3 binds JAK3 inhibitors. Reactome. [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 2021. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 2023. [Link]

-

Jak inhibitors and their selectivity profile. ResearchGate. [Link]

-

JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 2024. [Link]

-

Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. Cell Chemical Biology, 2016. [Link]

-

5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Amino-6-chloropyrazine-2,3-dicarbonitrile | 56413-96-8 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 5-Amino-6-chloro-2,3-dicyanopyrazine

This technical guide provides an in-depth analysis of the physicochemical properties of 5-Amino-6-chloro-2,3-dicyanopyrazine, with a specific focus on its melting point and physical appearance. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Introduction and Compound Identity

This compound is a substituted pyrazine derivative with significant applications as a building block in the synthesis of functional materials, such as phthalocyanines, and as an intermediate in the development of novel pharmaceutical agents.[1][2] Its chemical structure, characterized by an amino group, a chloro substituent, and two cyano groups on the pyrazine ring, dictates its reactivity and physical properties.

Chemical Structure:

-

IUPAC Name: 5-amino-6-chloropyrazine-2,3-dicarbonitrile[3]

-

Synonyms: 5-Amino-6-chloro-2,3-pyrazinedicarbonitrile, Aminochlorodicyanopyrazine[1][4][5]

-

Molecular Formula: C₆H₂ClN₅[4]

Physicochemical Properties

The physical characteristics of a compound are critical indicators of its purity and are fundamental to its handling, formulation, and application.

Physical Appearance

At ambient temperature, this compound typically presents as a solid. The color can range from light yellow to brown, and the form is generally a powder or crystalline solid.[1][2][5][6][8] The variation in color may be attributed to the presence of minor impurities or differences in the crystalline structure resulting from the synthesis and purification processes.

Melting Point

The melting point is a crucial thermal property that provides a reliable indication of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. Impurities tend to depress and broaden the melting point range.

The experimentally determined melting point for this compound is consistently reported in the range of 206.0 to 210.0 °C .[1][2][6][8] Some sources report a specific melting point of 208 °C .[3][5][9]

| Property | Description |

| Appearance | Light yellow to brown powder or crystal |

| Melting Point | 206.0 - 210.0 °C |

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard laboratory procedure for the accurate determination of the melting point of this compound using a digital melting point apparatus.

Materials and Equipment

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Step-by-Step Methodology

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any larger crystals using a mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube and tap the open end into the powdered sample. A small amount of the compound will be forced into the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be between 2-4 mm for optimal heat transfer and clear observation.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Profile:

-

Rapid Heating Phase: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~185 °C).

-

Ramp Phase: Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute. This slow rate is critical for accurately observing the melting process.

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

-

Data Analysis: The recorded temperature range is the melting point of the sample. A narrow range (e.g., 1-2 °C) is indicative of high purity.

Causality and Self-Validation

-

Why a fine powder? A finely ground powder ensures uniform packing and efficient heat transfer within the sample, leading to a more accurate and sharper melting point reading.

-

Why a slow heating rate? A slow ramp rate ensures that the temperature of the heating block and the sample are in thermal equilibrium. A rapid heating rate can cause the thermometer to read a temperature higher than the actual temperature of the sample, leading to an erroneously high and broad melting point.

-

Self-Validating System: The sharpness of the observed melting range serves as an internal validation of the sample's purity. A broad melting range would suggest the presence of impurities, prompting further purification and re-characterization.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the physicochemical characterization of this compound.

Sources

- 1. This compound | 56413-96-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 56413-96-8 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 56413-96-8 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 56413-96-8 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound | 56413-96-8 [chemicalbook.com]

- 8. This compound | 56413-96-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. This compound CAS#: 56413-96-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-6-chloro-2,3-dicyanopyrazine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectral data for 5-Amino-6-chloro-2,3-dicyanopyrazine (CAS No. 56413-96-8), a key heterocyclic compound with applications in materials science and as a pharmaceutical intermediate.[1] The structural elucidation of this molecule is paramount for ensuring purity, verifying synthesis, and understanding its chemical properties. This document details the theoretical underpinnings, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating these three powerful analytical techniques, we present a self-validating methodology for the unambiguous confirmation of the molecular structure of this compound, designed for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is a highly functionalized pyrazine derivative. Its structure, featuring an electron-donating amino group, an electron-withdrawing chloro group, and two nitrile moieties on a pyrazine core, results in a unique electronic profile.[1] Accurate and thorough characterization is essential for its use in synthesizing more complex molecules, such as phthalocyanine analogues, or for its inclusion in drug discovery pipelines.[2][3] This guide establishes a foundational analytical workflow, explaining not just what the spectral data shows, but why it manifests in a particular way, providing field-proven insights into the structural confirmation process.

Molecular Structure Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. The key features of this compound (C₆H₂ClN₅) are the aromatic pyrazine ring, a primary amine (-NH₂), a chloro (-Cl) substituent, and two cyano (-C≡N) groups.[4][5] Each of these functional groups provides a distinct spectroscopic signature.

Caption: Molecular structure of this compound.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Expertise & Experience: The "Why" of NMR

For a molecule like this compound, NMR is not just for confirmation; it's for verification of substitution patterns. The pyrazine ring itself has no protons, making ¹H NMR exceptionally simple and a powerful tool for identifying proton-bearing impurities. ¹³C NMR is crucial for confirming the carbon backbone, with the chemical shifts of the ring carbons being highly sensitive to the electronic effects of the substituents. The choice of solvent is critical; while some vendor data mentions CDCl₃, a solvent like DMSO-d₆ is often superior for resolving the exchangeable -NH₂ protons, which might otherwise be overly broad or difficult to observe.[6]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ facilitates the observation of the N-H protons.[6]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Experiment: Standard proton experiment.

-

Spectral Width: -2 to 10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0 to 180 ppm.

-

Number of Scans: 1024-2048 (required due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds to ensure quantitative observation of all carbons, including quaternary ones.[6]

-

-

Processing: Process the data using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[6]

Predicted Spectral Data & Interpretation

¹H NMR Analysis The structure contains only one set of protons: those of the primary amine.

-

Expected Signal: A single, broad singlet corresponding to the two protons of the -NH₂ group.

-

Chemical Shift (δ): Expected in the range of 7.5 - 8.5 ppm . Amine protons on electron-deficient aromatic rings, like pyrazine, are significantly deshielded and appear downfield.[7] The broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with any trace water.[8]

¹³C NMR Analysis The molecule has six unique carbon atoms, and therefore six distinct signals are expected in the proton-decoupled spectrum. The chemical shifts are predicted based on the effects of the substituents on the pyrazine ring.[9][10]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 / C3 (cyano-substituted) | 125 - 135 | Attached to an electron-withdrawing cyano group and adjacent to a ring nitrogen. |

| C5 (amino-substituted) | 150 - 158 | Strongly deshielded by the adjacent ring nitrogen but shielded by the electron-donating amino group. |

| C6 (chloro-substituted) | 145 - 155 | Deshielded due to the electronegativity of the chlorine atom and the adjacent ring nitrogen. |

| -C≡N (Nitrile Carbons) | 115 - 120 | Characteristic chemical shift range for aromatic nitrile carbons.[9] |

Chapter 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: The "Why" of IR

For this molecule, IR spectroscopy serves as a robust confirmation of its key functionalities. The most telling signals will be the sharp, strong absorption from the two nitrile groups and the characteristic stretches from the primary amine. The presence of these peaks provides immediate, confirmatory evidence of a successful synthesis, while their absence would indicate a failed reaction or the presence of a different compound. The fingerprint region (below 1500 cm⁻¹) will provide a unique pattern for batch-to-batch comparison and identification.[11]

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Measurement: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder should be collected and subtracted.

Predicted Spectral Data & Interpretation

The IR spectrum is expected to show distinct peaks corresponding to the vibrations of its functional groups.[12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 2240 - 2220 | C≡N Stretch | Aromatic Nitrile (-CN) | Strong, Sharp |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1600 - 1450 | C=C / C=N Ring Stretch | Pyrazine Ring | Medium-Strong |

| 850 - 750 | C-Cl Stretch | Aryl-Chloride | Medium-Strong |

-

N-H Vibrations: The primary amine should give rise to two bands in the 3450-3300 cm⁻¹ region for asymmetric and symmetric stretching, confirming its presence.[13][14]

-

C≡N Stretch: The most characteristic peak will be the intense, sharp absorption around 2230 cm⁻¹. Its position indicates conjugation with the aromatic pyrazine ring.[15][16]

-

Ring Vibrations: A series of absorptions between 1600 and 1450 cm⁻¹ are characteristic of the stretching vibrations within the aromatic pyrazine ring.[17]

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and fragmentation, offering a final layer of structural verification.

Expertise & Experience: The "Why" of MS

The key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[18] Observing a pair of peaks at the calculated molecular weight, separated by two mass units and with a ~3:1 intensity ratio, is unambiguous proof of a molecule containing a single chlorine atom. This self-validating feature is one of the most powerful tools in mass spectrometry for halogenated compounds.

Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, which is a soft ionization technique that typically keeps the molecular ion intact.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode, scanning a mass-to-charge (m/z) range from 50 to 500.

-

Analysis: Identify the molecular ion peak [M+H]⁺ and analyze its isotopic distribution.

Predicted Spectral Data & Interpretation

Molecular Ion Peak The molecular formula is C₆H₂ClN₅, with a monoisotopic mass of 178.9999 Da.[5]

-

[M+H]⁺ for ³⁵Cl: 180.0077 m/z (100% relative abundance)

-

[M+H]⁺ for ³⁷Cl: 182.0048 m/z (~32% relative abundance) The spectrum should show a base peak at m/z 180, accompanied by a smaller peak at m/z 182 with approximately one-third the intensity.

Plausible Fragmentation Pathways While ESI is a soft technique, some fragmentation can occur. Logical losses from the molecular ion can further support the structure.[19][20]

-

Loss of Cl: A fragment corresponding to [M-Cl]⁺ at m/z ~144.

-

Loss of HCN: A common fragmentation for nitriles, leading to a fragment at m/z ~153.

| m/z (for ³⁵Cl isotope) | Proposed Fragment | Rationale |

| 180 | [M+H]⁺ | Protonated molecular ion |

| 153 | [M+H - HCN]⁺ | Loss of hydrogen cyanide |

| 144 | [M - Cl]⁺ | Loss of a chlorine radical |

Chapter 4: Integrated Spectroscopic Analysis

No single technique provides the complete picture. True structural confirmation comes from the seamless integration of NMR, IR, and MS data. Each technique corroborates the findings of the others, creating a robust and defensible structural assignment.

Caption: Integrated workflow for spectroscopic structure confirmation.

This workflow demonstrates the principle of orthogonal verification. NMR defines the C-H framework, IR confirms the required functional groups are present, and MS verifies the exact molecular weight and elemental composition (specifically the presence of chlorine). When the data from all three are consistent, the proposed structure can be assigned with a high degree of confidence.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The key diagnostic features are the simple ¹H NMR spectrum showing only an amine singlet, the six distinct signals in the ¹³C NMR spectrum, the strong nitrile absorption in the IR spectrum, and the characteristic 3:1 isotopic pattern for the molecular ion in the mass spectrum. This guide provides the theoretical basis and practical protocols for researchers to confidently verify the identity and purity of this important chemical intermediate.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Chemical Communications. Available at: [Link]

-

National Institutes of Health. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Available at: [Link]

-

ResearchGate. (2018). Study of the composition of nitriles using IR spectroscopy. Available at: [Link]

-

National Institutes of Health. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Available at: [Link]

-

MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Aminopyrazine. NIST WebBook. Available at: [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

ResearchGate. (2018). Mass fragmentation pattern of a representative compound. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Available at: [Link]

-

ResearchGate. (2018). Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

-

De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

ResearchGate. (2016). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

University of Ottawa. (n.d.). Nitrogen NMR. Available at: [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Jaung, J. Y., Matsuoka, M., & Fukunishi, K. (1998). Syntheses and Spectral Properties of New Dicyanopyrazine-related Heterocycles from Diaminomaleonitrile. Journal of Chemical Research, Synopses, (2), 86-87. Available at: [Link]

-

University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

ResearchGate. (2014). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Available at: [Link]

-

ResearchGate. (2018). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]

-

SpectraBase. 5-Chloro-6-hydroxy-nicotinic acid - Optional[FTIR] - Spectrum. Available at: [Link]

-

SpectraBase. 6-AMINO-s-TRIAZINE-2,4-DIOL - Optional[FTIR] - Spectrum. Available at: [Link]

-

ResearchGate. (2021). FTIR spectra of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Available at: [Link]

Sources

- 1. Syntheses and Spectral Properties of New Dicyanopyrazine-related Heterocycles from Diaminomaleonitrile - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 56413-96-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 56413-96-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 56413-96-8 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Nitrogen NMR [chem.ch.huji.ac.il]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. rsc.org [rsc.org]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. scribd.com [scribd.com]

- 17. Aminopyrazine [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. whitman.edu [whitman.edu]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Technical Guide to 5-Amino-6-chloro-2,3-dicyanopyrazine and its Chemical Synonyms

This guide provides an in-depth exploration of 5-Amino-6-chloro-2,3-dicyanopyrazine, a pivotal heterocyclic building block in contemporary chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, chemical properties, synthesis, and applications, with a focus on the causal relationships that underpin its utility and the experimental methodologies for its use.

Nomenclature and Identification: Establishing a Common Lexicon

In the landscape of chemical research, precise identification of a compound is paramount. This compound is known by several synonyms, which can often be a source of ambiguity. This section aims to consolidate these names and provide clear identifiers.

The most common and accepted synonyms for this compound include:

-

2-Amino-3-chloro-5,6-dicyanopyrazine [4]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-amino-6-chloropyrazine-2,3-dicarbonitrile .[5] For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is 56413-96-8 .[1][2][4]

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-amino-6-chloropyrazine-2,3-dicarbonitrile[5] |

| CAS Number | 56413-96-8[1][2][4] |

| Molecular Formula | C₆H₂ClN₅[1] |

| Molecular Weight | 179.57 g/mol [6] |

| Appearance | Light yellow to brown powder or crystals[1][2] |

| Melting Point | 206.0 to 210.0 °C[1][2] |

Synthesis and Mechanistic Rationale

A plausible and mechanistically sound approach is the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile (DAMN).[7][8] This method allows for the construction of the highly substituted pyrazine core in a one-pot synthesis.

Proposed Synthetic Pathway

The reaction proceeds through a series of well-understood intermediates. The initial step involves the reaction of an alkyl isocyanide with a carbonyl chloride to form a highly reactive imidoyl chloride intermediate. This electrophilic species is then attacked by the nucleophilic diaminomaleonitrile. Subsequent intramolecular cyclization and dehydration lead to the formation of the final pyrazine-2,3-dicarbonitrile product.[8]

Caption: Proposed synthetic workflow for substituted dicyanopyrazines.

Applications in Drug Discovery and Materials Science

The utility of this compound lies in its dual role as a versatile chemical building block and a scaffold for biologically active molecules.[6]

Heterocyclic Scaffolding

As a "heterocyclic building block," this compound serves as a starting material for the synthesis of more complex molecular architectures.[4][6] The presence of multiple reactive sites—the amino group, the chloro substituent, and the nitrile functionalities—allows for a wide range of chemical transformations. This makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery.

Antimicrobial Potential